molecular formula C18H24N2O4S B1669802 Dansylleucine CAS No. 1100-22-7

Dansylleucine

Cat. No.: B1669802
CAS No.: 1100-22-7
M. Wt: 364.5 g/mol
InChI Key: XBMQRPDOXIPUFG-HNNXBMFYSA-N
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Description

Dansylleucine, also known as 5-Dimethylaminonaphthalene-1-sulfonyl-L-leucine, is a derivative of the amino acid leucine. It is characterized by the presence of a dansyl group, which is a dimethylaminonaphthalene sulfonyl moiety. This compound is primarily used in biochemical research due to its fluorescent properties, making it useful for labeling and detecting proteins and peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dansylleucine is synthesized through the reaction of leucine with dansyl chloride. The process involves the following steps:

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the process generally follows similar steps as the laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques .

Chemical Reactions Analysis

Types of Reactions: Dansylleucine undergoes several types of chemical reactions, including:

    Substitution Reactions: The dansyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, which can be further modified or used as a reagent in other biochemical assays.

Comparison with Similar Compounds

    Dansylglycine: Another dansylated amino acid used for similar applications.

    Dansylalanine: Used in peptide sequencing and fluorescence studies.

    Dansylphenylalanine: Employed in chiral recognition and fluorescence assays.

Comparison: Dansylleucine is unique due to its specific interaction with leucine, an essential amino acid. This specificity allows for targeted studies involving leucine and its derivatives. Compared to other dansylated amino acids, this compound offers distinct advantages in studying leucine-related metabolic pathways and protein interactions .

Properties

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4/h5-10,12,15,19H,11H2,1-4H3,(H,21,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMQRPDOXIPUFG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149092
Record name Dansylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100-22-7
Record name Dansyl-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1100-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dansylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001100227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dansylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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